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Abstract

Palatinitol, commercially known as Isomalt, is a disaccharide alcohol widely utilized in the food
and pharmaceutical industries as a sugar substitute. Its chemical and physical properties,
including high thermal stability, resistance to hydrolysis, and non-cariogenicity, make it a
versatile excipient and bulk sweetener. This technical guide provides a comprehensive
overview of the core chemical properties of Palatinitol, presenting quantitative data in
structured tables, detailing experimental protocols for property determination, and illustrating
key chemical pathways and relationships through diagrams.

Chemical Structure and Composition

Palatinitol is an equimolar mixture of two stereoisomers: 6-O-a-D-Glucopyranosyl-D-sorbitol
(1,6-GPS) and 1-O-a-D-Glucopyranosyl-D-mannitol (1,1-GPM).[1][2] It is synthesized in a two-
step process from sucrose. First, the glycosidic bond between glucose and fructose in sucrose
is rearranged to form isomaltulose. Subsequently, the fructose moiety of isomaltulose is
hydrogenated, yielding a mixture of sorbitol and mannitol moieties linked to the original
glucose.[2]

The complete hydrolysis of Palatinitol yields glucose, sorbitol, and mannitol.[3] Due to the
hydrogenation of the fructose unit, Palatinitol is a non-reducing sugar alcohol, a key
characteristic that defines many of its chemical properties.[4]
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Physicochemical Properties

Palatinitol is a white, odorless, and crystalline substance.[1][3] A summary of its key
physicochemical properties is presented in Table 1.

Table 1. Physicochemical Properties of Palatinitol

Property Value References
Molecular Formula C12H24011 [2][5]
Molecular Weight 344.31 g/mol [5]

White or almost white
Appearance _ [1]
crystalline powder

Pure sweet taste, approx. 45-
Taste [1]
60% of sucrose

Melting Point 145 -150 °C [1]
Decomposition Temperature > 160 °C [1]
Hygroscopicity Low [1]

Solubility

Palatinitol is freely soluble in water, and its solubility increases with temperature. It is
practically insoluble in ethanol.[1] The solubility of Palatinitol in water at various temperatures
is summarized in Table 2.

Table 2: Solubility of Palatinitol in Water
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Temperature (°C) Solubility (g / 100 g water) Reference
20 ~24.5 [1]

25 ~28 [1]

40 ~43

60 ~76

80 ~145

100 ~230

Note: Solubility data may vary slightly depending on the specific ratio of 1,6-GPS to 1,1-GPM.

Chemical Stability and Reactivity
Thermal and pH Stability

Palatinitol exhibits high thermal and chemical stability.[4][5] It is resistant to degradation under
typical food processing and pharmaceutical formulation conditions. Its stability extends over a
wide pH range, showing considerable resistance to acidic and alkaline hydrolysis compared to
sucrose. This stability is attributed to the stable glycosidic linkage between the glucose and the
polyol (sorbitol or mannitol) moieties.

Hydrolysis

The hydrolysis of Palatinitol into its constituent monosaccharides (glucose) and sugar alcohols
(sorbitol and mannitol) is significantly slower than that of sucrose, particularly under acidic
conditions. In the human digestive system, Palatinitol is only minimally hydrolyzed by intestinal
enzymes.
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Hydrolysis of Palatinitol into its constituent components.

Maillard Reaction and Caramelization

As a non-reducing sugar alcohol, Palatinitol does not contain a free aldehyde or ketone group.
Consequently, it does not participate in the Maillard browning reaction with amino acids, a
significant advantage in formulations where color stability is crucial.[4] Caramelization of
Palatinitol occurs at temperatures significantly higher than that of sucrose, typically above
160°C.[1]

Sucrose (Reducing Sugar) A /Palatinitol (Non-Reducing Sugar Alcohol)\

Sucrose Amino Acid Palatinitol Amino Acid

4

Maillard Reaction
(Browning)
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Comparison of Palatinitol and Sucrose in the Maillard Reaction.

Experimental Protocols
Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of Palatinitol.
Apparatus:

e Melting point apparatus with a heating block and temperature control.
o Glass capillary tubes (one end sealed).

e Mortar and pestle.

e Thermometer (calibrated).

Procedure:

o Sample Preparation: Ensure the Palatinitol sample is completely dry. If necessary, dry in a
desiccator over a suitable desiccant. Grind the crystalline sample into a fine powder using a
mortar and pestle.

o Capillary Tube Filling: Pack the powdered Palatinitol into the open end of a capillary tube to
a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard
surface.

¢ Measurement:

o Place the filled capillary tube into the heating block of the melting point apparatus.

o

Heat the block at a rapid rate until the temperature is approximately 15-20°C below the
expected melting point of Palatinitol (~145°C).

[¢]

Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

Record the temperature at which the first drop of liquid appears (the onset of melting).

[e]
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o Continue heating slowly and record the temperature at which the entire sample becomes a
clear liquid (the end of melting).

e Reporting: The melting point is reported as a range from the onset to the end of melting.

Quantification by High-Performance Liquid
Chromatography (HPLC)

Obijective: To determine the concentration of Palatinitol in a sample.

Instrumentation and Reagents:

HPLC system equipped with a refractive index (RI) detector.

* Amino-based or ligand-exchange chromatography column suitable for sugar alcohol
analysis.

» Mobile phase: Acetonitrile/water mixture (e.g., 80:20 v/v) or deionized water for ligand-
exchange columns.

 Palatinitol reference standard.
e Volumetric flasks and pipettes.
o Syringe filters (0.45 pm).
Procedure:

o Standard Preparation:

o Accurately weigh a known amount of Palatinitol reference standard and dissolve it in the
mobile phase to prepare a stock solution of known concentration.

o Prepare a series of calibration standards by serially diluting the stock solution with the
mobile phase to cover the expected concentration range of the samples.

e Sample Preparation:
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o Accurately weigh the sample containing Palatinitol.

o Dissolve the sample in a known volume of the mobile phase.

o Filter the sample solution through a 0.45 um syringe filter to remove any particulate matter
before injection.

e Chromatographic Conditions (Example):

o Column: Amino column (e.g., 250 mm x 4.6 mm, 5 pym).

o Mobile Phase: Acetonitrile:Water (80:20, v/v).

o Flow Rate: 1.0 mL/min.

o Column Temperature: 35°C.

o Detector: Refractive Index (RI) detector.

o Injection Volume: 20 pL.

e Analysis:

o Inject the prepared standard solutions into the HPLC system to generate a calibration
curve by plotting peak area against concentration.

o Inject the prepared sample solutions.

o lIdentify the Palatinitol peak in the sample chromatogram by comparing its retention time
with that of the standard.

o Quantify the amount of Palatinitol in the sample using the calibration curve.
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General workflow for the quantification of Palatinitol by HPLC.

Conclusion

Palatinitol possesses a unique combination of chemical properties that make it a valuable
excipient in the pharmaceutical and food industries. Its high stability, non-reducing nature, and
well-defined physicochemical characteristics provide formulators with a reliable and versatile
ingredient. The experimental protocols and data presented in this guide offer a foundational
resource for researchers and scientists working with this sugar substitute.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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